Home > Products > Screening Compounds P69738 > N-Butyldeoxymannojirimycin, Hydrochloride
N-Butyldeoxymannojirimycin, Hydrochloride - 355012-88-3

N-Butyldeoxymannojirimycin, Hydrochloride

Catalog Number: EVT-1438897
CAS Number: 355012-88-3
Molecular Formula: C10H22ClNO4
Molecular Weight: 255.739
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Butyldeoxymannojirimycin, Hydrochloride is a synthetic compound that belongs to the class of imino sugars, which are known for their ability to inhibit glycosidases. This compound is particularly significant in biochemical research due to its potential applications in the treatment of various diseases, including viral infections and certain types of cancer. The hydrochloride salt form enhances its solubility and stability, making it more suitable for laboratory use.

Source

N-Butyldeoxymannojirimycin is derived from mannojirimycin, a naturally occurring imino sugar found in various plants. The synthesis of N-butyldeoxymannojirimycin involves chemical modifications to the parent compound to enhance its pharmacological properties and efficacy.

Classification

This compound is classified as an imino sugar and a glycosidase inhibitor. It falls under the category of antimetabolites, which are substances that interfere with the normal metabolic processes within cells.

Synthesis Analysis

Methods

The synthesis of N-Butyldeoxymannojirimycin typically involves several key steps:

  1. Starting Material: The synthesis begins with mannojirimycin as the starting material.
  2. Alkylation: The hydroxyl group on the nitrogen atom of mannojirimycin undergoes alkylation using butyl bromide or butyl iodide in the presence of a base to yield N-butyldeoxymannojirimycin.
  3. Formation of Hydrochloride Salt: The final step involves reacting the free base form with hydrochloric acid to produce N-Butyldeoxymannojirimycin, Hydrochloride.

Technical Details

  • Reagents: Common reagents include butyl halides (bromide or iodide), bases such as sodium hydroxide or potassium carbonate, and hydrochloric acid for salt formation.
  • Conditions: The reactions are typically conducted under reflux conditions in an organic solvent such as dimethyl sulfoxide or acetonitrile.
Molecular Structure Analysis

Structure

N-Butyldeoxymannojirimycin has a molecular formula of C12_{12}H23_{23}N1_{1}O5_{5}·HCl. The compound features a butyl group attached to the nitrogen atom and retains the characteristic sugar-like structure.

Chemical Reactions Analysis

Reactions

N-Butyldeoxymannojirimycin primarily participates in reactions typical for imino sugars:

  1. Glycosidase Inhibition: It acts as a competitive inhibitor of glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates.
  2. Acylation Reactions: Under certain conditions, it can react with acyl chlorides to form acyl derivatives, modifying its biological activity.

Technical Details

  • Mechanism of Inhibition: The compound mimics the transition state of substrate binding in glycosidases, effectively blocking enzyme activity.
Mechanism of Action

Process

The mechanism by which N-Butyldeoxymannojirimycin exerts its effects involves:

  1. Competitive Inhibition: It competes with natural substrates for binding sites on glycosidases.
  2. Alteration of Glycoprotein Processing: By inhibiting glycosidases, it alters the processing of glycoproteins, which can affect cell signaling and immune responses.

Data

Studies have shown that N-Butyldeoxymannojirimycin can significantly reduce viral replication in cell cultures by inhibiting glycoprotein processing necessary for viral entry into host cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form.

Chemical Properties

  • pH Stability: Stable under neutral pH conditions but may degrade in extreme acidic or basic environments.
  • Melting Point: The melting point is generally around 180°C but can vary based on purity and specific formulation.
Applications

N-Butyldeoxymannojirimycin has several scientific uses:

  1. Antiviral Research: It has been studied for its potential to inhibit viruses such as HIV and influenza by blocking glycoprotein processing.
  2. Cancer Therapeutics: Research indicates that it may have applications in cancer treatment by affecting tumor cell metabolism.
  3. Biochemical Studies: Used as a tool to study carbohydrate metabolism and enzyme function in various biological systems.
Synthesis and Structural Modification of N-Butyldeoxynojirimycin (NB-DNJ) Analogues

Stereochemical Optimization of the Iminosugar Core for Enhanced Selectivity

The stereochemical configuration of the iminosugar core in N-Butyldeoxynojirimycin (NB-DNJ) analogues is a critical determinant of enzyme inhibition specificity. Systematic inversion or deletion of hydroxy groups at key positions (C3, C4, C5) profoundly alters biological activity:

  • C4 Epimerization: Inversion of stereochemistry at C4 of N-alkyl-deoxygalactonojirimycin (e.g., compounds 24a and 24b) completely abolishes inhibitory activity against ceramide glucosyltransferase (CGT) and non-lysosomal β-glucosidase 2 (GBA2). This confirms the essential role of the C4 hydroxy group orientation for target engagement [1] [3].
  • C3/C5 Deoxygenation: Removal of hydroxy groups at C3 and C5 (compound 13) eliminates inhibition of both CGT and GBA2, demonstrating that the polyhydroxy pattern is indispensable for mimicking the carbohydrate transition state during enzyme catalysis [1].
  • Ring Contraction Studies: Replacement of the piperidine ring (6-membered) with a cyclopentane scaffold (5-membered) shifts selectivity toward lysosomal β-glucosidase 1 (GBA1) and GBA2, while reducing CGT inhibition. This highlights how ring size modulates target preference [1].

Table 1: Impact of Stereochemical Modifications on Enzyme Inhibition

CompoundStructural ModificationCGT InhibitionGBA2 InhibitionGBA1 Inhibition
NB-DGJNative C4/C5 configurationActiveActiveModerate
24a/24bC4 epimerizationInactiveInactiveNot reported
13C3/C5 deoxygenationInactiveInactiveNot reported
35aAminocyclopentitol coreInactive (>1 mM)Ki = 3.3 μMKi = 32 nM

N-Alkylation Strategies for Improved Lipophilicity and Cellular Penetration

N-Alkylation of the deoxynojirimycin core enhances membrane permeability and retention by modulating lipophilicity. Chain length, branching, and heteroatom incorporation significantly influence cellular uptake and enzyme inhibition:

  • Chain Length Optimization: Increasing alkyl chain length from butyl (C4) to nonyl (C9) or octadecenyl (C18) improves cellular retention by 10–100-fold. While all chain lengths exhibit rapid cellular uptake (<1 minute), longer chains (e.g., N-nonyl-DNJ, N-octadecenyl-DNJ) sustain CGT inhibition for >24 hours post-washout due to hydrophobic partitioning into membranes [7].
  • Ether Linkages: Incorporating oxygen atoms into alkyl chains (e.g., 7-oxadecyl-DNJ) reduces cytotoxicity while maintaining glucosidase inhibition. Activity diminishes when the oxygen atom is proximal to the iminosugar ring, suggesting optimal linker placement balances lipophilicity and polarity [6].
  • Branched vs. Linear Chains: Branched alkyl chains (e.g., adamantane) or acyl groups generally reduce glycosidase inhibition potency compared to linear analogues. However, bulky substituents like N-(5-adamantan-1-yl-methoxypentyl)-DNJ achieve nanomolar inhibition (Ki = 1.7 nM) against GBA2 through enhanced hydrophobic interactions [1] [6].

Table 2: Alkyl Chain Features and Biological Outcomes

Chain TypeExample CompoundKey PropertyCellular Effect
Short linear (C4)NB-DNJModerate logPTransient inhibition (hours)
Long linear (C9–C18)N-Nonyl-DNJHigh logPProlonged inhibition (>24 hours)
Oxygenated7-Oxadecyl-DNJReduced cytotoxicityMaintained enzyme inhibition
Adamantane-derivedAMP-DNJSteric bulk + hydrophobicityKi = 1.7 nM (GBA2)

Synthesis of Aminocyclopentitol Derivatives for Targeted Enzyme Inhibition

Aminocyclopentitols—5-membered ring analogues of DNJ—demonstrate enhanced selectivity for lysosomal glucosidases. Key synthetic pathways and structure-activity relationships include:

  • Reductive Amination Protocol: Compounds 35a–35f were synthesized via reductive amination of 4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol with aldehydes (e.g., butanal, nonanal, 1-(pentyloxy)methyl)adamantan-1-carbaldehyde). Pd/C-catalyzed hydrogenation or NaBH₃CN-mediated reduction yields target molecules [1].
  • Mono- vs. Bis-Substitution: N-Mono-substituted derivatives (e.g., 35a: N-butyl, 35b: N-nonyl) exhibit superior potency (Ki = 14–32 nM for GBA1) compared to N,N-bis-substituted analogues, indicating steric hindrance compromises target binding [1] [3].
  • Enzyme Selectivity Profiles:
  • 35a (N-butyl): 100-fold selective for GBA1 (Ki = 32 nM) over GBA2 (Ki = 3.3 μM).
  • 35b (N-nonyl): Dual inhibitor of GBA1 (Ki < 14 nM) and GBA2 (Ki = 43 nM).
  • 35f (N-adamantyloxy-pentyl): Potent dual inhibition (Ki ≈ 15 nM for GBA1/GBA2) with moderate CGT inhibition (IC₅₀ = 1 mM) [1].

Role of Hydrophobic Substituents (e.g., Adamantane) in Modulating Pharmacokinetic Profiles

Hydrophobic moieties like adamantane enhance target affinity and pharmacokinetics by promoting membrane association and reducing metabolic clearance:

  • Adamantane Conjugation: Derivatives like 35f (N-[1-(pentyloxy)methyl)adamantan-1-yl]) exhibit Ki values of ≈16 nM (GBA1) and ≈14 nM (GBA2)—comparable to native NB-DNJ—but with 100-fold greater potency. The adamantane group engages in van der Waals interactions with enzyme hydrophobic pockets, while the pentyloxy spacer optimizes distance from the iminosugar core [1] [3].
  • Spacer Length Optimization: In AMP-DNJ (N-[5-(adamantan-1-ylmethoxy)pentyl]-DNJ), a 5-carbon spacer between adamantane and the iminosugar maximizes inhibitory activity against GBA2 (Ki = 1.7 nM). Shorter spacers reduce potency due to steric clashes [1] [6].
  • Pharmacokinetic Advantages: Adamantane-derived iminosugars show:
  • Enhanced tissue distribution (e.g., CNS penetration) due to increased logP.
  • Prolonged plasma half-life via reduced renal clearance.
  • Oral bioavailability improvements (e.g., compound 3l in rat studies: F = 92%) [5] [10].

Table 3: Pharmacokinetic Impact of Hydrophobic Modifications

CompoundHydrophobic GroupSpacer LengthKey Enzymatic KiBioavailability (Rat)
NB-DNJN-butylNoneCGT: 7.4 μMLow (requires high doses)
AMP-DNJAdamantan-1-ylmethylC5-oxygenatedGBA2: 1.7 nMNot reported
35f1-(Adamantan-1-yl)C5-etherGBA1: 16 nM; GBA2: 14 nMHigh (structural analogy)
3lCycloheptaneC7DENV EC₅₀: 0.5 μM92%

Properties

CAS Number

355012-88-3

Product Name

N-Butyldeoxymannojirimycin, Hydrochloride

IUPAC Name

(3R,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

Molecular Formula

C10H22ClNO4

Molecular Weight

255.739

InChI

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7?,8?,9-,10-;/m1./s1

InChI Key

QPAFAUYWVZMWPR-FJEDJHNJSA-N

SMILES

CCCCN1CC(C(C(C1CO)O)O)O.Cl

Synonyms

(2R,3R,4R,5R)-1-Butyl-2-(hydroxymethyl)-3,4,5-piperidinetriol Hydrochloride;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.